
2-Methyl-5-nitrobenzonitrile
Overview
Description
2-Methyl-5-nitrobenzonitrile is an aralkyl nitrile compound with the molecular formula C8H6N2O2. It is characterized by a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the second position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Preparation Methods
2-Methyl-5-nitrobenzonitrile is typically synthesized through the nitration of o-toluonitrile using nitronium tetrafluoroborate (NO2+ BF4-). The reaction conditions involve maintaining a controlled temperature to ensure the selective nitration at the desired position on the benzene ring . The crystal structure of this compound is stabilized by van der Waals interactions .
Industrial Production Methods:
Chemical Reactions Analysis
2-Methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Ammonia (NH3), water (H2O), and heat.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products:
Reduction: 2-Methyl-5-aminobenzonitrile.
Substitution: 2-Methyl-5-amidobenzonitrile, 2-Methyl-5-carboxybenzonitrile.
Oxidation: 2-Methyl-5-carboxybenzonitrile.
Scientific Research Applications
Organic Synthesis
2-Methyl-5-nitrobenzonitrile serves as a valuable starting material in organic synthesis. Its structure allows for various chemical transformations, including nitration and condensation reactions.
- Nitration Reactions : The compound can undergo nitration to yield different isomers, such as 3-nitro and 5-nitro derivatives. Studies have shown that the regioselectivity of nitration can be influenced by the presence of zeolites, which enhance the reaction rate and favor the formation of specific isomers .
- Synthesis of Hydrazones : Recent research has focused on synthesizing hydrazone derivatives from this compound. These derivatives exhibit significant biological activity, making them potential candidates for pharmacological applications .
Coordination Chemistry
In coordination chemistry, this compound is utilized as a ligand in the formation of metal complexes. The nitrile group can coordinate with metal centers, influencing the electronic properties and reactivity of the resulting complexes.
- Ligand Properties : The compound's ability to act as a bidentate ligand allows it to stabilize metal ions through coordination at both the nitrogen atom of the nitrile group and the aromatic ring . This characteristic is particularly useful in designing materials with specific electronic or optical properties.
The biological activity of this compound and its derivatives has been a subject of investigation in medicinal chemistry.
- Antibacterial and Antifungal Properties : Studies have demonstrated that certain derivatives exhibit antibacterial activity against strains such as Bacillus cereus and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives with potential biological activity .
Comparison with Similar Compounds
2-Methyl-5-nitrobenzonitrile can be compared with other similar compounds such as:
4-Methyl-3-nitrobenzonitrile: Similar structure but with different positions of the nitro and methyl groups.
4-Methyl-2-nitrobenzonitrile: Similar structure with the nitro group at the second position.
4-Methoxy-2-nitrobenzonitrile: Similar structure with a methoxy group instead of a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis .
Biological Activity
2-Methyl-5-nitrobenzonitrile is an organic compound with potential biological activities, particularly due to its structural features that include a nitro group and a nitrile group. This article delves into the biological activity of this compound, examining its synthesis, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 162.14 g/mol. The compound features a methyl group at the second position and a nitro group at the fifth position on the benzonitrile framework, which contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₈H₆N₂O₂ |
Molecular Weight | 162.14 g/mol |
Functional Groups | Nitro (-NO₂), Nitrile (-C≡N) |
Antimicrobial Properties
Nitro-substituted aromatic compounds are known for their antimicrobial activities. In studies on similar compounds, such as derivatives of 2-methyl-5-nitroaniline, significant antimicrobial properties have been observed. For instance, a structure-activity relationship study indicated that modifications in the nitro and amino groups can enhance antibacterial efficacy against various pathogens .
Anticancer Activity
The presence of the nitro group in aromatic compounds has also been linked to anticancer activities. Research on related compounds suggests that they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .
Although specific mechanisms for this compound remain under-explored, compounds with similar structures often exhibit biological activity through:
- Nucleophilic Substitution Reactions : The nitrile group can participate in nucleophilic substitution reactions, potentially interacting with biological macromolecules.
- Enzyme Modulation : The methylthio or nitro groups may influence enzyme activity, affecting metabolic pathways within cells .
Case Studies and Research Findings
- Synthesis and Activity Correlation : A study highlighted the synthesis of various 2-methyl-5-nitroaniline derivatives to evaluate their antimicrobial activity. The findings suggested that structural modifications significantly impacted their efficacy against bacteria .
- Electrochemical Analysis : Research involving electrochemical methods demonstrated that this compound could act as an electron acceptor in certain reactions, indicating potential applications in organic synthesis and materials science .
- Structural Studies : Crystallographic studies have provided insights into the molecular interactions of this compound, revealing hydrogen bonding patterns that could influence its biological activity .
Q & A
Q. Basic: What are the recommended methods for synthesizing 2-Methyl-5-nitrobenzonitrile with high purity?
Answer:
The synthesis typically involves nitration of a methyl-substituted benzonitrile precursor. Key steps include:
- Nitration Conditions : Use a mixture of concentrated nitric acid and sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration or decomposition.
- Purification : Recrystallization from ethanol or acetone yields high-purity crystals. Characterization via melting point (349–350 K) and HPLC confirms purity .
- Safety : Due to the nitro group’s explosivity, small-scale reactions and inert atmospheres are recommended.
Q. Basic: What spectroscopic and crystallographic techniques are effective for characterizing this compound?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (monoclinic system, space group P2₁/n) resolves bond lengths (e.g., C–N = 1.15 Å) and the nitro group’s dihedral angle (10.2° from the benzene plane) . SHELXL software is standard for refinement .
- Spectroscopy :
- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- NMR : NMR shows aromatic protons as a doublet (δ 8.3–8.5 ppm) and methyl group as a singlet (δ 2.6 ppm).
Q. Advanced: How does the nitro group’s conformation in this compound influence its solid-state interactions and reactivity?
Answer:
The nitro group’s 10.2° rotation out of the aromatic plane reduces steric hindrance with the methyl group, stabilizing the crystal lattice via van der Waals interactions . This conformation also impacts:
- Reactivity : Electron-withdrawing effects are slightly attenuated, altering electrophilic substitution patterns.
- Intermolecular Interactions : Non-covalent interactions (e.g., π-stacking) can be probed via Hirshfeld surface analysis using crystallographic data.
Table 1 : Key Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P2₁/n |
a (Å) | 3.8946 |
b (Å) | 7.6350 |
c (Å) | 26.180 |
β (°) | 91.65 |
V (ų) | 778.1 |
Q. Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Answer:
Discrepancies often arise in predicting nitro group orientation or electronic effects. Strategies include:
- Hybrid Methods : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental crystallographic data to validate torsional angles and charge distribution .
- Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify systematic errors.
- Experimental Validation : Use substituent-directed synthesis (e.g., halogenation at the 4-position ) to test predicted reactivity trends.
Q. Advanced: What strategies optimize regioselective functionalization of this compound without nitrile group degradation?
Answer:
- Protecting Groups : Temporarily convert the nitrile to a less reactive moiety (e.g., thioamide) during halogenation or cross-coupling reactions.
- Directed Metalation : Use LiTMP to deprotonate the methyl-adjacent position, enabling selective bromination or sulfonation .
- Catalysis : Pd-catalyzed C–H activation under mild conditions (e.g., with directing groups like pyridine) minimizes side reactions.
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- Explosivity Risk : Avoid grinding dry crystals; use wet milling if necessary.
- Toxicity : Wear nitrile gloves and work in a fume hood to prevent inhalation (nitriles release HCN under decomposition).
- Storage : Keep in a cool, dark place with desiccants to prevent moisture-induced degradation.
Q. Advanced: How does the electron-withdrawing nitro group affect the nitrile’s vibrational spectroscopy signals?
Answer:
The nitro group increases the nitrile’s stretching frequency (IR) due to conjugation withdrawal. However, steric effects from the methyl group slightly reduce this shift. Compare with analogues (e.g., 3-Fluoro-4-methyl-5-nitrobenzonitrile ) to isolate electronic vs. steric contributions.
Properties
IUPAC Name |
2-methyl-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSDYLFXPMFRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325444 | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-83-3 | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 939-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |
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Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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